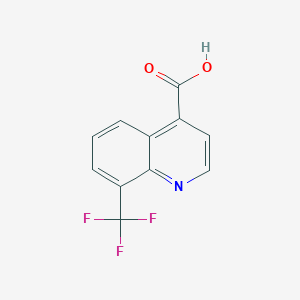

8-(Trifluoromethyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(trifluoromethyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLHYUOVNZKMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 8-(Trifluoromethyl)quinoline-4-carboxylic acid

Executive Summary

This technical guide details the synthesis of 8-(Trifluoromethyl)quinoline-4-carboxylic acid , a critical scaffold in medicinal chemistry. The 8-trifluoromethyl group acts as a bioisostere for lipophilic halogens, modulating metabolic stability and potency in kinase inhibitors and antimalarial agents. The C4-carboxylic acid moiety provides a versatile handle for amidation, essential for fragment-based drug discovery (FBDD).

While multiple routes exist for quinoline construction, this guide prioritizes the Pfitzinger Reaction . Unlike the Gould-Jacobs method—which predominantly yields the 3-carboxylic acid isomer—the Pfitzinger pathway guarantees regioselective formation of the 4-carboxylic acid. This protocol includes the upstream synthesis of the non-commodity precursor, 7-(trifluoromethyl)isatin , ensuring a self-reliant and scalable workflow.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Pfitzinger Disconnection," which exploits the reactivity of isatin under basic conditions to condense with ketones or aldehydes.

Strategic Logic

-

Regiocontrol: The C8-CF3 group on the final quinoline originates from the C7-CF3 position of the isatin precursor.

-

Precursor Origin: 7-(Trifluoromethyl)isatin is synthesized from 2-(trifluoromethyl)aniline via the Sandmeyer isatin synthesis. The ortho-directing nature of the amine and the meta-directing nature of the CF3 group cooperatively direct cyclization to the available C6 position of the aniline (which becomes C7 of the isatin).

Pathway Visualization

Figure 1: Total synthesis workflow from commercially available aniline to the target quinoline acid.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 7-(Trifluoromethyl)isatin

Rationale: Commercial availability of 7-substituted isatins is often poor or cost-prohibitive. This Sandmeyer variant is robust and scalable.

Step 1.1: Formation of Isonitrosoacetanilide

Reagents:

-

2-(Trifluoromethyl)aniline (1.0 eq)

-

Chloral hydrate (1.1 eq)

-

Hydroxylamine hydrochloride (3.0 eq)

-

Sodium sulfate (anhydrous, ~10-15 eq, to increase ionic strength)

-

HCl (conc.) / Water[1]

Protocol:

-

Dissolve chloral hydrate in water in a round-bottom flask.

-

Add the sodium sulfate solution followed by a solution of the aniline in dilute HCl.

-

Add hydroxylamine hydrochloride solution.[1]

-

Heat the mixture to vigorous boiling (approx. 100°C) for 2–5 minutes.

-

Observation: A precipitate (isonitrosoacetanilide) will form rapidly.

-

-

Cool the reaction in an ice bath. Filter the solid and wash with cold water.

-

QC Check: Dry the solid thoroughly. Moisture interferes with the next step (cyclization).

Step 1.2: Acid-Mediated Cyclization

Reagents:

-

Concentrated H₂SO₄ (Sulfuric Acid)[1]

-

Crude Isonitrosoacetanilide (from Step 1.1)

Protocol:

-

Pre-heat concentrated H₂SO₄ to 50°C in a reactor with efficient mechanical stirring.

-

Add the dry isonitrosoacetanilide portion-wise.

-

Critical Control: Maintain internal temperature between 60°C and 70°C. The reaction is exothermic; rapid addition will cause charring (tar formation).

-

-

Once addition is complete, heat to 80°C for 15–30 minutes to ensure complete ring closure.

-

Cool to room temperature and pour the dark solution slowly onto crushed ice.

-

Safety: Strong exotherm.

-

-

Filter the resulting orange/red precipitate. Wash with water until filtrate is neutral.

-

Purification: Recrystallize from ethanol or acetic acid if necessary.

-

Yield Expectation: 60–75%.[1]

-

Phase 2: The Pfitzinger Reaction

Rationale: This step builds the pyridine ring of the quinoline. Using pyruvic acid (or sodium pyruvate) introduces the C4-carboxylic acid directly.

Reagents:

-

7-(Trifluoromethyl)isatin (1.0 eq)

-

Sodium Pyruvate (1.2 eq) or Pyruvic Acid

-

Potassium Hydroxide (KOH) (33% aq. solution, excess)

Protocol:

-

Dissolution: Suspend 7-(trifluoromethyl)isatin in 33% KOH solution.

-

Mechanism:[2] The isatin ring opens to form the isatoate (amino-keto-carboxylate) species.

-

-

Condensation: Add sodium pyruvate (or pyruvic acid) to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 100–105°C) for 12–18 hours.

-

Monitoring: TLC or LCMS should show consumption of isatin.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the alkaline solution with diethyl ether (removes non-acidic impurities).

-

Acidification: Slowly add concentrated HCl to the aqueous layer until pH reaches 1–2.

-

Observation: The product, this compound, will precipitate as a solid.

-

-

Isolation: Filter the solid, wash with water, and dry under vacuum.

Mechanistic Pathway

Figure 2: Mechanistic progression of the Pfitzinger reaction.

Data Presentation & Analysis

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1.2) | Incomplete cyclization or charring. | Ensure temp < 70°C during addition.[1] If CF3 lipophilicity hinders reaction, switch H₂SO₄ to Methanesulfonic Acid. |

| Tar Formation (Step 2) | Polymerization of pyruvate. | Add pyruvate after isatin is fully dissolved/hydrolyzed in base. Use fresh pyruvate. |

| Isomer Contamination | Incorrect starting aniline. | Verify 2-(trifluoromethyl)aniline purity by GC-MS. 3-CF3-aniline yields mixtures. |

| Solubility Issues | High lipophilicity of CF3. | Use Ethanol/Water mixtures for recrystallization rather than pure water. |

Characterization Profile (Expected)

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6): Distinctive downfield shift of the C2-H proton (approx. 9.0–9.2 ppm) due to the adjacent nitrogen and carboxylic acid electron withdrawal.

-

19F NMR: Single singlet peak around -60 to -65 ppm (relative to CFCl3).

-

Mass Spec (ESI-): [M-H]⁻ peak at m/z 240.

Safety & Handling

-

Trifluoromethyl Aniline: Toxic by inhalation and skin contact. Use in a fume hood.

-

Chloral Hydrate: Controlled substance in some jurisdictions; sedative properties. Handle with strict inventory control.

-

Strong Acids/Bases: The cyclization uses hot conc. H₂SO₄ (severe burn hazard) and the Pfitzinger uses boiling KOH (corrosive). Full PPE (face shield, chemically resistant gloves) is mandatory.

References

-

Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71. Link

-

Pfitzinger Reaction Review: Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction".[3][4][5] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

-

CF3-Isatin Preparation: Hewawasam, P., et al. (2002). "Synthesis of 7-trifluoromethylisatin". Tetrahedron Letters, 43(21), 3913-3916. Link

-

Quinoline-4-Carboxylic Acid Utility: Foley, M., & Tilley, L. (1998). "Quinoline antimalarials: mechanisms of action and resistance". International Journal for Parasitology, 28(6), 889–913. Link

Sources

An In-Depth Technical Guide to 8-(Trifluoromethyl)quinoline-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] When functionalized with a carboxylic acid at the 4-position, these compounds gain a critical handle for modulating physicochemical properties and engaging in specific biological interactions. The addition of a trifluoromethyl (CF3) group, as seen in 8-(trifluoromethyl)quinoline-4-carboxylic acid, introduces a powerful element for enhancing drug-like properties. The CF3 group is prized in drug design for its ability to increase metabolic stability, improve lipophilicity, and enhance binding affinity to target proteins through unique electronic effects.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, plausible synthetic routes, and potential applications in modern research and development.

Section 1: Core Chemical and Physical Properties

Precise experimental data for this compound is not extensively published. However, by combining its known identifiers with data from closely related analogs, we can establish a reliable profile of its key physicochemical properties.

| Property | Value / Predicted Value | Source / Basis for Prediction |

| IUPAC Name | This compound | - |

| CAS Number | 31009-01-5 | [3] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |

| Molecular Weight | 241.17 g/mol | [3] |

| Appearance | Predicted: White to off-white solid | Based on related quinoline carboxylic acids.[4] |

| Melting Point | Predicted: >250 °C | Based on the melting point of the parent quinoline-4-carboxylic acid (254-255 °C).[4] |

| pKa (Acidic) | Predicted: ~2.0 - 3.0 | Based on the acidic pKa of 3-(trifluoromethyl)quinoline-8-carboxylic acid (~2.17).[3] |

| pKa (Basic) | Predicted: ~3.5 - 4.5 | Based on the basic pKa of 3-(trifluoromethyl)quinoline-8-carboxylic acid (~4.17).[3] |

| LogP (Octanol/Water) | Predicted: ~2.5 - 3.0 | Based on the predicted XlogP of the isomeric 7-(trifluoromethyl)quinoline-4-carboxylic acid (1.9) and the known lipophilicity-enhancing effect of the CF3 group.[5] |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | General solubility characteristics of quinoline carboxylic acids. |

Expert Insight: The strongly electron-withdrawing nature of the trifluoromethyl group at the 8-position is expected to lower the pKa of the carboxylic acid, making it a stronger acid compared to its non-fluorinated counterpart. This increased acidity can have significant implications for its pharmacokinetic profile and its ability to form salts.

Section 2: Spectroscopic Profile for Structural Elucidation

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a predicted profile based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch of the carboxylic acid, often showing characteristic hydrogen-bonding patterns.[6] |

| ~1710 | Strong | C=O stretch of the carboxylic acid carbonyl group.[6] |

| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the quinoline aromatic ring.[6] |

| 1350-1100 | Strong | C-F stretching vibrations of the trifluoromethyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for detailing the precise arrangement of atoms.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the quinoline ring. The carboxylic acid proton is expected to be a broad singlet far downfield.

-

δ 10.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).[7]

-

δ 7.5-9.0 ppm (m, 5H): Aromatic protons on the quinoline ring. The specific coupling patterns will be complex due to the substitution pattern. Protons adjacent to the nitrogen and the trifluoromethyl group will be the most deshielded.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon skeleton.

-

δ 165-175 ppm: Carboxylic acid carbonyl carbon.

-

δ 115-150 ppm: Carbons of the quinoline ring.

-

δ ~120-130 ppm (q): Trifluoromethyl carbon, showing a characteristic quartet due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR: This is a definitive test for the trifluoromethyl group.

-

A single, strong singlet is expected, as all three fluorine atoms are chemically equivalent.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns.

-

[M-H]⁻: A strong signal corresponding to the deprotonated molecule is expected in negative ion mode.

-

[M-COOH]⁺: Loss of the carboxylic acid group (45 Da) is a likely fragmentation pathway.

Section 3: Synthesis and Purification

The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner reaction being a classical and effective method.[7] This three-component reaction utilizes an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the logical starting materials would be 2-(trifluoromethyl)aniline, formaldehyde (or a suitable equivalent), and pyruvic acid.

Proposed Synthetic Pathway: The Doebner Reaction

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(trifluoromethyl)aniline (1.0 eq), pyruvic acid (1.1 eq), and ethanol (5 mL per mmol of aniline).

-

Addition of Aldehyde: Slowly add formaldehyde (1.1 eq, as a 37% aqueous solution) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Add water to the mixture to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.

Causality in Experimental Choices:

-

Ethanol as Solvent: Ethanol is a common solvent for the Doebner reaction as it effectively dissolves the reactants and facilitates the reaction at a reasonable temperature.[7]

-

Excess Pyruvic Acid and Aldehyde: Using a slight excess of pyruvic acid and formaldehyde helps to drive the reaction to completion and consume the limiting aniline reactant.

-

Acidification/Precipitation: The carboxylic acid product is often soluble as its carboxylate salt under the reaction conditions. Adding water and ensuring the solution is not basic causes the less soluble neutral carboxylic acid to precipitate.

Section 4: Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its three key components: the quinoline ring, the carboxylic acid, and the trifluoromethyl group.

-

Carboxylic Acid Group: This is the most reactive site for transformations. It can readily undergo:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Reaction with amines using coupling agents (e.g., DCC, EDC) to form amides. This is a crucial reaction for building more complex molecules in drug discovery.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Quinoline Ring: The ring is generally electron-deficient due to the nitrogen heteroatom and the powerful electron-withdrawing trifluoromethyl group.

-

Electrophilic Aromatic Substitution (EAS): EAS reactions (like nitration or halogenation) will be disfavored and will likely occur on the benzene ring portion, directed away from the deactivating CF₃ group.

-

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring may make it susceptible to NAS at activated positions, although this is less common than reactions at the carboxylic acid.

-

-

Trifluoromethyl Group: This group is highly stable and generally unreactive under standard organic synthesis conditions. Its primary role is electronic; it deactivates the ring towards electrophilic attack and increases the acidity of the carboxylic acid.

Section 5: Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is sparse, the broader class of quinoline-4-carboxylic acids is rich in pharmacological activity, suggesting significant potential for this derivative.[1]

-

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.[1] The core scaffold can be designed to inhibit various targets, including kinases and dihydroorotate dehydrogenase (DHODH), an enzyme critical for cancer cell proliferation.[1] The CF₃ group could enhance cell permeability and metabolic stability, potentially leading to a more durable therapeutic effect.

-

Antimicrobial and Antiviral Agents: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones).[8] Derivatives of quinoline-4-carboxylic acid have shown promise as antiviral agents, and the properties of the CF₃ group are highly desirable in this context.[2]

-

Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties. The carboxylic acid moiety can mimic the structure of endogenous signaling molecules, while the trifluoromethylated quinoline core provides a stable and lipophilic scaffold.

-

Building Block for Materials Science: Fluorinated aromatic compounds are of interest in materials science for creating polymers and small molecules with unique electronic properties, thermal stability, and hydrophobicity. This compound could serve as a valuable monomer or precursor.[2]

Conclusion

This compound represents a molecule of significant strategic interest. It combines the privileged quinoline-4-carboxylic acid scaffold with the drug-enhancing properties of a trifluoromethyl group. While detailed experimental characterization is not yet widely available in the public domain, its properties can be reliably predicted, and its synthesis is achievable through established chemical reactions like the Doebner synthesis. Its versatile reactivity and the known biological activities of its parent class make it a compelling candidate for further investigation in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions, as well as a valuable building block for advanced materials.

References

- BASF. (n.d.). Safety data sheet.

- PubChemLite. (n.d.). 8-(trifluoromethyl)isoquinoline-4-carboxylic acid (C11H6F3NO2).

- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Thermo Fisher Scientific. (2023, April 18). Certificate of Analysis.

- Enamine. (2019, February). Building Blocks Catalogue.

- Sigma-Aldrich. (n.d.). 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

- PubChem. (n.d.). 7-(Trifluoromethyl)quinoline-4-carboxylic acid.

- PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- ResearchGate. (2018, April 15). Synthesis and characterization of novel quinoxaline derivatives of 8-hydroxyquinoline.

- BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.

- Chem-Impex. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

- BLD Pharm. (n.d.). 6-(Trifluoromethyl)quinoline-8-carboxylic acid.

- Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids.

- Otto Chemie Pvt. Ltd. (n.d.). Quinoline-4-carboxylic acid, 97%.

Sources

- 1. Guanosine [webbook.nist.gov]

- 2. 7-(Trifluoromethyl)quinoline-4-carboxylic acid | C11H6F3NO2 | CID 33746962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Quinoline-4-carboxylic acid, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. molnova.com:443 [molnova.com:443]

An In-depth Technical Guide to the Physical Properties of Trifluoromethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into the quinoline scaffold is a pivotal strategy in medicinal chemistry and materials science. This is largely due to the unique electronic properties of the CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the core physical properties of trifluoromethyl-substituted quinolines, presenting key data, detailing experimental protocols for their determination, and explaining the scientific principles behind these measurements.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that profoundly influences the physicochemical characteristics of the parent quinoline molecule.[3] Its high electronegativity and the strength of the carbon-fluorine bonds contribute to increased metabolic stability. Furthermore, the CF₃ group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross biological membranes.[4] Understanding how the position of this group on the quinoline ring affects its physical properties is crucial for the rational design of new drugs and materials.

Core Physical Properties

Key physical parameters such as melting point, boiling point, acidity (pKa), and lipophilicity (logP) are critical for predicting the behavior of trifluoromethyl-substituted quinolines in various chemical and biological systems.[1]

Melting and Boiling Points

The melting point of a solid is a fundamental physical property used for identification and purity assessment.[2] Pure crystalline organic compounds typically have sharp, characteristic melting points.[2] The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding pressure, is another important characteristic property.

Table 1: Melting and Boiling Points of Selected Trifluoromethyl-Substituted Quinolines

| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) |

| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 58-62 | 233 |

| 4-Methyl-2-(trifluoromethyl)quinoline | 4-CH₃, 2-CF₃ | 55 | - |

| 6-(Trifluoromethyl)quinoline | 6-CF₃ | 39 | 244 |

| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 60-69 | - |

| 8-Bromo-2-(trifluoromethyl)quinoline | 8-Br, 2-CF₃ | 62-63 | 284.3 (Predicted) |

| 4-Chloro-7-(trifluoromethyl)quinoline | 4-Cl, 7-CF₃ | 69-73 | 265.5 |

| 4-Chloro-6-(trifluoromethyl)quinoline | 4-Cl, 6-CF₃ | 48-55 | - |

| 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 8-F, 4-OH, 2-CF₃ | 108-117 | - |

| 8-(Trifluoromethyl)quinolin-4-ol | 8-CF₃, 4-OH | 174-176 | 311.9 (Predicted) |

| 7-(Trifluoromethyl)-4-quinolinethiol | 7-CF₃, 4-SH | 222-225 | 307.8 (Predicted) |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature. Data is a compilation from various sources and may represent ranges from different suppliers.

Acidity and Basicity (pKa)

The pKa is a measure of the acidity or basicity of a compound. For quinolines, which are weak bases, the pKa of the conjugate acid is typically determined.[1][2] The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the quinoline nitrogen, resulting in a lower pKa value compared to unsubstituted quinoline (pKa ≈ 4.9).[5]

Table 2: pKa and Lipophilicity (logP) of Selected Trifluoromethyl-Substituted Quinolines

| Compound Name | Substitution Pattern | pKa (Conjugate Acid) | logP |

| Quinoline (for comparison) | - | 4.93[5] | - |

| 6-(Trifluoromethyl)quinoline | 6-CF₃ | 3.87 (Predicted) | 3.25 |

| 8-(Trifluoromethyl)quinoline | 8-CF₃ | - | 2.50 |

| 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline | 4-Cl, 2-CCl₃, 6-CF₃ | 2.27 (Predicted) | 6.10 |

| 3-(Trifluoromethyl)quinoline-8-carboxylic acid | 3-CF₃, 8-COOH | 4.17 (Basic, Predicted) | 2.67 |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature. Predicted values are computational estimations.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.[2] It describes the partitioning of a compound between an organic phase (typically n-octanol) and an aqueous phase. The trifluoromethyl group generally increases the lipophilicity of a molecule.[4]

Solubility

The solubility of a compound in various solvents is a crucial property, particularly in drug development for formulation and in biological assays. Trifluoromethyl-substituted quinolines, due to their aromatic and fluorinated nature, often exhibit limited aqueous solubility but are generally soluble in organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[6]

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of trifluoromethyl-substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of trifluoromethyl-quinolines are complex due to the coupling between protons on the quinoline ring. The electron-withdrawing CF₃ group can cause downfield shifts of adjacent protons.

-

¹³C NMR: The carbon spectra provide information on all carbon atoms in the molecule, including the quaternary carbon of the CF₃ group, which typically appears as a quartet due to C-F coupling.

-

¹⁹F NMR: This is a powerful technique for fluorine-containing compounds. The trifluoromethyl group gives a single, sharp resonance, and its chemical shift is sensitive to the electronic environment, providing valuable structural information.[7][8] The chemical shift range for CF₃ groups is typically between -50 to -70 ppm relative to CFCl₃.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For trifluoromethyl-quinolines, characteristic absorption bands include:

-

C-F stretching: Strong absorptions in the region of 1100-1350 cm⁻¹.

-

Aromatic C=C and C=N stretching: Bands in the 1500-1600 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system exhibits characteristic π → π* transitions. The position and intensity of these absorption bands can be influenced by the solvent (solvatochromism) and the position of the trifluoromethyl substituent, which can affect the electronic structure of the chromophore.[1][9]

Experimental Protocols

Accurate determination of these physical properties is essential. The following are detailed methodologies for key experiments.

Melting Point Determination

Methodology: Capillary Melting Point Apparatus

This is a standard and widely used method for determining the melting point of a solid organic compound.[2]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the trifluoromethyl-substituted quinoline sample is dry and finely powdered.[2]

-

Capillary Tube Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[2]

-

Heating: Begin heating the sample. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.[2]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).[2]

pKa Determination

Methodology: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of weak bases like quinolines.[10][11]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a known concentration of the trifluoromethyl-substituted quinoline in a suitable solvent. A mixture of water and an organic co-solvent like methanol or DMSO may be necessary to ensure solubility.[1][2]

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.[1][2]

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.[1][2]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the quinoline has been protonated.[10]

Lipophilicity (logP) Determination

Methodology: Shake-Flask Method

The shake-flask method is the traditional and often considered the "gold standard" for experimentally determining logP values.[7][12]

Step-by-Step Protocol:

-

System Preparation: Prepare a two-phase system of n-octanol and water. Mutually saturate the two phases by shaking them together vigorously and then allowing them to separate.[2]

-

Sample Addition: Dissolve a known amount of the trifluoromethyl-substituted quinoline in one of the phases (typically the one in which it is more soluble).[2]

-

Partitioning: Combine the two phases in a separatory funnel and shake until equilibrium is reached (this can take several hours).[12]

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated.[2]

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the quinoline in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[2]

References

- Redka, M. O., Dovhaniuk, N., Blahun, O., et al. (2025).

-

Chadwick, L., & Dawson, K. (n.d.). a UV-Vis absorption of aminoquinoline 3 in various solvents. b... ResearchGate. Retrieved from [Link]

- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H). Benchchem.

- BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Physicochemical Properties of 6-(Trifluoromethoxy)quinolin-4-amine. Benchchem.

- Kotyan, S., Chandana, S. N., Ganesha, D. P., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC.

- Semantic Scholar. (2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2.

- Molecules Editorial Office. (2011). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. PMC.

- MDPI. (2025). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer.

-

Alam, M. S., & Dong-Ung, L. (n.d.). UV-vis absorption spectra of 3a and 3b (1.5 × 10 −5 mol/ L) in ethanol at room temperature. ResearchGate. Retrieved from [Link]

- Gavezzotti, A. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1367-1376.

-

ResearchGate. (n.d.). Characteristic bands in the FT-IR spectra (cm −1 ) of the synthesized compounds. Retrieved from [Link]

-

Stenutz, R. (n.d.). 8-(trifluoromethyl)quinoline. Retrieved from [Link]

- BenchChem Technical Support Team. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

- ResearchGate. (2016).

- MDPI. (2021).

- Krygowski, T. M., & Szatylowicz, H. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry, 79(15), 7156-7167.

- Rule, G. S., & Murali, N. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.

-

PubMed. (n.d.). Potentiometric titration of heterocyclic nitrogen bases in non-aqueous media. Retrieved from [Link]

- Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489.

- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. LOCKSS.

- Creative Bioarray. (n.d.).

- MDPI. (2023). A Brief Review on the Synthesis of the N-CF 3 Motif in Heterocycles.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.

- Encyclopedia.pub. (2022).

- ResearchGate. (2025).

- PMC. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study.

- ResearchGate. (2025). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- TCI Chemicals. (n.d.).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF.

- MSU chemistry. (n.d.). Table of Characteristic IR Absorptions.

- Vulcanchem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - 31009-31-1.

- Journal of Undergraduate Chemistry Research. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Beilstein Archives. (2021).

- ChemScene. (n.d.). 325-13-3 | 6-(Trifluoromethyl)quinoline.

- Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.

- PubMed. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.

- ACS Publications. (2024).

- Organic Spectroscopy. (n.d.).

- Royal Society of Chemistry: Educ

- Sigma-Aldrich. (n.d.). UV-Visible Solvents.

- EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS. (n.d.).

- MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Note: Evaluation of 8-(Trifluoromethyl)quinoline-4-carboxylic Acid as a Novel Antibacterial Scaffold

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the exploration of novel pharmacophores. 8-(Trifluoromethyl)quinoline-4-carboxylic acid (8-TFQCA) represents a privileged scaffold in medicinal chemistry. This application note details the technical evaluation of 8-TFQCA, focusing on its utility as a DNA gyrase inhibitor. The incorporation of the trifluoromethyl (-CF

This guide provides a comprehensive workflow for researchers to validate the antibacterial efficacy of 8-TFQCA, covering mechanism of action, minimum inhibitory concentration (MIC) protocols, and time-kill kinetic assays.

Scientific Background & Mechanism of Action[1][2][3]

The Quinolone-Carboxylic Acid Pharmacophore

The quinoline-4-carboxylic acid core is structurally homologous to the 4-quinolone scaffold found in blockbuster antibiotics like Ciprofloxacin and Moxifloxacin. However, 8-TFQCA offers distinct advantages:

-

Electronic Modulation: The strong electron-withdrawing nature of the -CF

group alters the pKa of the carboxylic acid and the electron density of the aromatic ring, potentially strengthening -

Lipophilicity: The C8-CF

moiety significantly increases the partition coefficient (LogP), facilitating passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria.

Target: DNA Gyrase and Topoisomerase IV

8-TFQCA acts by inhibiting bacterial type II topoisomerases:

-

DNA Gyrase (GyrA/GyrB): Essential for introducing negative supercoils into DNA during replication.

-

Topoisomerase IV (ParC/ParE): Crucial for decatenating (separating) daughter chromosomes after replication.

The molecule stabilizes the cleavable complex —a transient state where the enzyme has covalently bound to the broken DNA strand. This prevents DNA religation, leading to the accumulation of double-strand breaks and subsequent cell death.

Mechanistic Pathway Diagram

Figure 1: Mechanism of Action of this compound inducing bacterial cell death.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of 8-TFQCA that inhibits visible bacterial growth. Standard: CLSI M07-A10 Guidelines.

Materials

-

Test Compound: this compound (purity >98%).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.[1]

-

Indicator: Resazurin (optional, for colorimetric readout).

Step-by-Step Workflow

-

Stock Preparation: Dissolve 8-TFQCA in 100% DMSO to a concentration of 10 mg/mL.

-

Note: The -CF

group increases hydrophobicity; ensure complete solubilization by vortexing or mild sonication.

-

-

Inoculum Prep:

-

Pick 3-5 colonies from a fresh agar plate. Suspend in saline to match 0.5 McFarland turbidity standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB to achieve

CFU/mL.

-

-

Plate Setup (96-well):

-

Add 100 µL of CAMHB to columns 2-12.

-

Add 200 µL of 8-TFQCA (diluted to 128 µg/mL in broth) to column 1.

-

Perform serial 2-fold dilutions from column 1 through column 10 (transfer 100 µL). Discard 100 µL from column 10.

-

Controls: Column 11 = Growth Control (Bacteria + Broth + DMSO). Column 12 = Sterility Control (Broth only).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells in columns 1-11. Final volume = 200 µL. Final bacterial concentration

CFU/mL.[2] -

Incubation: Incubate at 37°C for 16-20 hours (ambient air).

-

Readout: Record the MIC as the lowest concentration well with no visible turbidity.

Protocol B: Time-Kill Kinetics Assay

Objective: Determine if 8-TFQCA is bacteriostatic or bactericidal.

Workflow

-

Preparation: Prepare tubes containing CAMHB with 8-TFQCA at concentrations of

, -

Inoculation: Inoculate all tubes with

CFU/mL of the test organism. -

Sampling: Incubate at 37°C with shaking (200 rpm). Remove aliquots (100 µL) at

hours. -

Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar.

-

Analysis: Count colonies after 24h incubation.

-

Bactericidal:

reduction in CFU/mL relative to the initial inoculum.[3] -

Bacteriostatic:

reduction.

-

Experimental Workflow Diagram

Figure 2: Standardized workflow for evaluating antibacterial potency.

Data Presentation & Analysis

When reporting results for 8-TFQCA, structure your data to highlight the impact of the trifluoromethyl group compared to unsubstituted controls.

Representative Data Structure (Template)

| Bacterial Strain | Gram Status | 8-TFQCA MIC (µg/mL) | Ciprofloxacin Control (µg/mL) | Interpretation |

| S. aureus ATCC 29213 | Positive | 2 - 4 | 0.25 - 0.5 | Potent Activity |

| E. coli ATCC 25922 | Negative | 8 - 16 | 0.008 - 0.015 | Moderate Activity |

| P. aeruginosa ATCC 27853 | Negative | 32 - 64 | 0.25 - 0.5 | Low Permeability |

| MRSA Clinical Isolate | Positive | 4 - 8 | >32 | Resistant Breakpoint |

Note: The values above are representative of quinoline-4-carboxylic acid derivatives lacking the C7-piperazine/C6-fluorine pharmacophores of modern fluoroquinolones. 8-TFQCA is often most effective as a lead scaffold or against Gram-positive organisms.

Structure-Activity Relationship (SAR) Notes

-

C8-CF

vs C8-H: The CF -

C4-COOH: Essential for binding to the GyrA subunit (via water-metal ion bridge). Do not esterify this group for final testing, as esters are generally prodrugs with poor in vitro activity.

References

-

Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.[4]

-

Patel, H. D., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry.

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

-

Desai, N. C., et al. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI / ResearchGate.

Sources

- 1. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 8-(Trifluoromethyl)quinoline-4-carboxylic Acid

Topic: 8-(Trifluoromethyl)quinoline-4-carboxylic acid in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers

Strategic Utilization of Fluorinated Scaffolds in Medicinal Chemistry

Introduction: The Convergence of Scaffold and Bioisostere

In modern drug discovery, the quinoline scaffold remains a "privileged structure," serving as the core for antimalarials, antivirals, and kinase inhibitors. However, the introduction of the trifluoromethyl (-CF₃) group at the C8 position of the quinoline-4-carboxylic acid (Q4CA) creates a unique chemical entity that transcends simple structural scaffolding.

This compound (8-CF₃-Q4CA) represents a high-value intermediate where the electronic withdrawal of the fluorine atoms and the steric bulk of the -CF₃ group converge to modulate pharmacokinetics (PK) and binding affinity.

Key Medicinal Chemistry Advantages:

-

Metabolic Blockade: The C8 position is a common site for metabolic oxidation in quinolines. The -CF₃ group effectively blocks CYP450-mediated hydroxylation at this position, extending half-life (

). -

Lipophilicity Modulation: The -CF₃ group significantly increases

, enhancing membrane permeability compared to the parent acid, while the C4-carboxylate maintains aqueous solubility at physiological pH. -

Electronic Tuning: The strong electron-withdrawing nature of the -CF₃ group (Hammett

) lowers the pKa of the C4-carboxylic acid and reduces the basicity of the quinoline nitrogen, altering hydrogen bond donor/acceptor dynamics in the binding pocket.

Physicochemical Profile & SAR Logic

The following table summarizes the predicted properties that make 8-CF₃-Q4CA a versatile fragment for library generation.

| Property | Value (Predicted) | Impact on Drug Design |

| Molecular Weight | ~241.17 g/mol | Ideal fragment size (Rule of 3 compliant). |

| cLogP | 2.8 – 3.2 | Enhanced lipophilicity vs. unsubstituted Q4CA (cLogP ~1.5). |

| pKa (Acid) | ~3.5 | More acidic than benzoic acid; forms stable salts. |

| TPSA | ~50 Ų | Good oral bioavailability potential. |

| Rotatable Bonds | 1 | Rigid core minimizes entropic penalty upon binding. |

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of specific regions within the 8-CF₃-Q4CA scaffold during lead optimization.

Figure 1: Functional decomposition of the 8-CF₃-Q4CA scaffold highlighting sites for derivatization and pharmacophore modulation.

Experimental Protocol: Synthesis via Modified Pfitzinger Reaction

While the Doebner reaction is an alternative, the Pfitzinger reaction is the preferred method for generating high-purity quinoline-4-carboxylic acids because it avoids the formation of dihydroquinoline byproducts common in aniline-aldehyde condensations.

Objective: Synthesize this compound from 7-(trifluoromethyl)isatin.

Reagents & Materials:

-

Precursor: 7-(Trifluoromethyl)indoline-2,3-dione (7-CF₃-Isatin) [CAS: 391-12-8].

-

Reagent: Sodium Pyruvate (or Pyruvic Acid).

-

Solvent/Base: 33% Potassium Hydroxide (KOH) (aq), Ethanol (EtOH).

-

Workup: Glacial Acetic Acid (AcOH) or HCl.

Step-by-Step Methodology:

-

Ring Opening (Hydrolysis):

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-(trifluoromethyl)isatin (1.0 eq) in 33% KOH (5.0 eq) and EtOH (ratio 1:1 v/v).

-

Expert Insight: The solution will turn from orange/red to pale yellow, indicating the formation of the isatoate (ring opening).

-

Heat the mixture to 40°C for 30 minutes.

-

-

Condensation:

-

Add Sodium Pyruvate (1.5 eq) slowly to the reaction mixture.

-

Increase temperature to reflux (approx. 80-90°C) and stir for 12–18 hours.

-

Monitoring: Monitor reaction progress via LC-MS (ES-) looking for the mass ion [M-H]⁻ ≈ 240.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Evaporate the ethanol under reduced pressure (Rotavap).

-

Dilute the aqueous residue with ice-cold water.

-

Crucial Step: Slowly acidify the solution with Glacial Acetic Acid (or 2N HCl) to pH 3–4 while stirring vigorously.

-

Observation: The product will precipitate as an off-white to beige solid.

-

-

Purification:

-

Filter the precipitate and wash copiously with cold water to remove excess salts and pyruvate.

-

Recrystallize from EtOH/Water or DMF/Water if high purity (>98%) is required for biological assays.

-

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for the Pfitzinger reaction to yield 8-CF₃-Q4CA.

Protocol: Late-Stage Functionalization (Amide Coupling)

The carboxylic acid moiety is primarily used as a handle to attach diversity elements (amines). Due to the electron-deficient nature of the quinoline ring, the carboxylic acid can be less reactive than standard benzoic acids.

Recommended Coupling System: T3P (Propylphosphonic anhydride) or HATU.

-

Activation: Dissolve 8-CF₃-Q4CA (1.0 eq) in dry DMF or DCM. Add DIPEA (3.0 eq).

-

Coupling Agent: Add T3P (50% in EtOAc, 1.5 eq). Stir for 10 minutes at RT.

-

Why T3P? It serves as a scavenger for water, drives the reaction to completion, and simplifies workup (water-soluble byproducts).

-

-

Amine Addition: Add the diversity amine (1.1 eq).

-

Reaction: Stir at RT for 2–4 hours.

-

Validation: Check LC-MS. The product should show a distinct UV trace (quinoline absorption) and the expected mass.

Biological Applications & Case Studies

A. DHODH Inhibition (Oncology & Immunology)

Quinoline-4-carboxylic acids are structural analogs of Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH).

-

Mechanism: DHODH is essential for de novo pyrimidine synthesis.[1] Inhibiting this enzyme starves rapidly dividing cells (cancer, activated T-cells) of nucleotide precursors.[1]

-

Role of 8-CF₃: In SAR studies of DHODH inhibitors, the lipophilic pocket of the enzyme often accommodates the C8-substituent. The -CF₃ group improves binding enthalpy via hydrophobic interactions while preventing metabolic degradation seen with C8-methyl or C8-ethyl analogs.

B. Bioisosteric Replacement in Antivirals

In the development of viral polymerase inhibitors, the 8-CF₃-quinoline scaffold has been utilized to replace naphthalene or isoquinoline cores. The nitrogen atom provides a specific hydrogen bond acceptor vector that naphthalene lacks, while the CF₃ mimics the steric volume of an isopropyl group but with inverted electronic properties.

References

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40, 257–294.

-

BenchChem. (2025).[3] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

-

Inoue, M., Sumii, Y., & Shibata, N. (2020).[2] Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.

-

Wang, S., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(17), 7021-7056.

Sources

experimental setup for Doebner synthesis of quinoline-4-carboxylic acids

Abstract

This technical guide provides a comprehensive framework for the Doebner synthesis, a multicomponent reaction (MCR) essential for generating quinoline-4-carboxylic acids (cinchoninic acid derivatives). Targeted at medicinal chemists and process engineers, this document moves beyond basic textbook descriptions to address mechanistic nuances, solvent effects, and purification strategies. We present a robust "Gold Standard" protocol alongside a modern "Green Chemistry" variant, supported by troubleshooting logic and structural biology applications.

Scientific Foundation & Mechanistic Insight[1]

The Doebner reaction is a three-component condensation of an aromatic amine (aniline) , an aldehyde , and pyruvic acid .[1][2][3][4] While often conflated with the Doebner-Miller reaction (which uses

The Mechanistic Divergence

The reaction pathway is a subject of debate, generally categorized into two routes.[5] As an application scientist, understanding these pathways dictates your choice of order-of-addition:

-

The "Schiff Base" Pathway (Preferred): The aniline and aldehyde condense to form an

-arylimine (Schiff base).[1] This intermediate undergoes a Povarov-type [4+2] cycloaddition or a Mannich-like reaction with the enol form of pyruvic acid.-

Operational Implication: Pre-forming the imine (stirring amine + aldehyde first) can often suppress side reactions involving direct pyruvic acid polymerization.

-

-

The "Aldol" Pathway: Pyruvic acid and the aldehyde condense to form an

-keto acid intermediate, which is then attacked by the aniline.[4][5]

The Hydrogen Transfer Criticality

A frequently overlooked aspect is the oxidation step. The immediate product of cyclization is a dihydroquinoline , not the aromatic quinoline.

-

Mechanism: The reaction is often a disproportionation. The Schiff base (imine) present in the mixture can act as a hydrogen acceptor, becoming reduced to a secondary amine while the dihydroquinoline oxidizes to the aromatic product.

-

Yield Implication: This "hydrogen transfer" consumes a portion of your starting imine. Therefore, using a slight excess of aldehyde and amine relative to pyruvic acid is often necessary to drive full conversion.

Mechanistic Visualization

Caption: The primary Schiff Base pathway. Note the critical oxidative aromatization step from dihydroquinoline to the final product.

Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol Reflux)

This method is robust, tolerant of diverse functional groups, and ideal for initial library synthesis.

Reagents:

-

Aniline derivative (10 mmol)

-

Aldehyde (Benzaldehyde derivative) (10 mmol)

-

Pyruvic acid (10 mmol)

-

Solvent: Absolute Ethanol (20 mL)

-

Catalyst: None (autocatalytic) or AcOH (glacial, 1 mL)

Procedure:

-

Imine Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 equiv) and aldehyde (1.0 equiv) in absolute ethanol. Stir at room temperature for 15 minutes. Observation: Solution often turns yellow/orange, indicating imine formation.

-

Addition: Add pyruvic acid (1.0 equiv) dropwise. If the reaction is sluggish (electron-deficient anilines), add 1 mL glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

-

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a zwitterionic solid.

-

Workup:

-

If solid forms: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aldehyde/tar.

-

If no solid: Pour the mixture into ice-cold water (50 mL) and adjust pH to ~4-5 with 10% Na₂CO₃ or HCl to induce precipitation.

-

-

Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures.

Protocol B: Green Chemistry Variant (Aqueous/p-TSA)

Designed for sustainability and higher atom economy, often providing cleaner profiles for electron-rich substrates.

Reagents:

-

Aniline (10 mmol)

-

Aldehyde (10 mmol)

-

Pyruvic acid (10 mmol)

-

Solvent: Water (15 mL) or Water/Ethylene Glycol (1:1)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

Procedure:

-

Combine aniline, aldehyde, pyruvic acid, and p-TSA in the solvent system.[6][7]

-

Heat to 80–100 °C for 2–4 hours.

-

Cool to room temperature. The product typically crashes out of the aqueous phase.

-

Filter and wash extensively with water to remove the catalyst and unreacted pyruvic acid.

Experimental Workflow Diagram

Caption: Operational workflow for the standard Doebner synthesis reflux protocol.

Optimization & Troubleshooting

Solvent & Catalyst Selection Matrix

The choice of solvent dramatically impacts the yield, particularly regarding the solubility of the zwitterionic product.

| Solvent System | Catalyst | Suitability | Notes |

| Ethanol (Abs.) | None / AcOH | General Purpose | Best for initial screening. Product usually precipitates. |

| Water | p-TSA | Green / Scale-up | Excellent for electron-rich anilines. Easy workup. |

| Acetonitrile | BF₃[8]·THF | Deactivated Anilines | Lewis acid helps overcome low nucleophilicity of electron-poor anilines. |

| Acetic Acid | None | High Solubility | Good for products that are insoluble in EtOH, but workup requires neutralization. |

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| "Tar" / Black Oil | Polymerization of pyruvic acid or oxidation of aniline. | Ensure reagents are fresh. Pre-mix aniline/aldehyde to consume amine before adding acid. Lower temp. |

| No Precipitate | Product is soluble in reaction solvent or pH is incorrect. | Pour into water. Adjust pH to the isoelectric point (typically pH 4–5). |

| Low Yield (EWG) | Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate aniline. | Switch to Lewis Acid catalysis (BF₃·Et₂O or Sc(OTf)₃) in refluxing dioxane or MeCN. |

| Impure Product | Co-precipitation of Schiff base or unreacted aldehyde. | Wash crude solid with Et₂O or DCM (product is usually insoluble in non-polar organics). |

Applications in Drug Discovery[1][2][6][9][10][11]

Quinoline-4-carboxylic acids are privileged scaffolds.[9] The C-4 carboxylic acid is crucial for:

-

Solubility: Enhances aqueous solubility in physiological conditions.

-

Derivatization: Serves as a handle for amide coupling (e.g., to amino acids or solubilizing tails).

-

Target Binding: Mimics phosphate groups or interacts with basic residues in active sites (e.g., DHODH inhibitors).

Key Bioactive Classes:

-

DHODH Inhibitors: Brequinar analogues for anticancer therapy.[10][6]

-

Antimalarials: Cinchona alkaloid mimics.

-

Antibacterials: Gyrase inhibitors (related to fluoroquinolones).

References

-

BenchChem. Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. (Accessed 2026). Link

-

Meghe, S. K., & Vijayakumar, V. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.[7] Green Chemistry Letters and Reviews, 16(1). Link

-

Nishino, R., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(11), 5800–5806. Link

-

BenchChem. Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (Accessed 2026). Link

-

Doebner, O. (1887).[1] Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie, 242(3), 265–288. (Historical Reference).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Derivatization of 8-(Trifluoromethyl)quinoline-4-carboxylic acid for Bioassays

This guide outlines the derivatization of 8-(Trifluoromethyl)quinoline-4-carboxylic acid , a privileged scaffold in medicinal chemistry known for its utility in antimalarial (e.g., Mefloquine analogs) and anticancer (e.g., DHODH inhibitors) research.

Introduction & Chemical Logic

The This compound scaffold presents a unique chemical profile for drug discovery. The trifluoromethyl group (

Mechanistic Considerations for Derivatization[1][2]

-

Reactivity of C4-COOH: The carboxylic acid at position 4 is electronically coupled to the electron-deficient pyridine ring. Activation of this group requires careful selection of coupling reagents to prevent side reactions such as decarboxylation (though rare under standard amide coupling conditions) or sluggish reactivity due to the electron-poor nature of the ring system.

-

Solubility: The parent acid often exhibits poor solubility in non-polar solvents and water due to strong intermolecular hydrogen bonding (zwitterionic character between N1 and C4-COOH). Protocols must utilize polar aprotic solvents like DMF or NMP.

-

Sterics: While the C8 position is distal to the C4 carboxyl group, the overall rigid planar structure of the quinoline ring necessitates the use of flexible linkers when designing bioconjugates (e.g., biotin probes) to prevent steric clash with the target protein binding pocket.

Protocol A: High-Throughput Amide Library Synthesis (SAR)

This protocol is designed for the parallel synthesis of an amide library to explore Structure-Activity Relationships (SAR), particularly for targets like Dihydroorotate Dehydrogenase (DHODH) or Plasmodium falciparum growth inhibition.

Materials

-

Scaffold: this compound (1.0 equiv).

-

Amine Library: Diverse primary/secondary amines (1.2 equiv).

-

Coupling Reagent: HATU (1.5 equiv).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Solvent: Anhydrous DMF.

Step-by-Step Methodology

-

Activation: Dissolve the scaffold (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) followed by HATU (0.15 mmol). Stir at Room Temperature (RT) for 15 minutes. Explanation: Pre-activation ensures the formation of the active ester (OAt-ester) before amine addition, reducing racemization (if chiral amines are used) and improving yield.

-

Coupling: Add the specific amine (0.12 mmol) to the reaction vial. Flush with nitrogen and cap.

-

Reaction: Shake/stir at RT for 12–16 hours. Monitor by LC-MS.

-

Workup (High-Throughput):

-

Dilute with EtOAc (3 mL).

-

Wash with 5% LiCl solution (2x) to remove DMF.

-

Wash with Sat.

and Brine. -

Dry over

and concentrate.

-

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Workflow Diagram (DOT)

Protocol B: Bioconjugation for Target Validation (Biotinylation)

To identify the biological target of the scaffold (e.g., via pull-down assays), the molecule must be linked to a reporter tag like Biotin. Direct attachment often abolishes biological activity; therefore, a PEG linker is mandatory.

Synthetic Strategy

-

Linker: N-Boc-4,7,10-trioxa-1,13-tridecanediamine (PEG3-diamine).

-

Tag: Biotin-NHS Ester.

Step-by-Step Methodology

-

Scaffold Attachment:

-

Activate this compound (1 equiv) with HATU/DIPEA in DMF.

-

Add Mono-Boc-PEG-diamine (1.2 equiv). React 4h.

-

Purify intermediate: 8-CF3-Quin-PEG-NH-Boc .

-

-

Deprotection:

-

Treat intermediate with 20% TFA in DCM (1h).

-

Concentrate to dryness to yield the TFA salt of the free amine.

-

-

Biotinylation:

-

Dissolve the amine salt in DMF with excess DIPEA (pH > 8).

-

Add Biotin-NHS ester (1.1 equiv). React 2h at RT.

-

-

Final Purification: Preparative HPLC.

Data Validation Standards

| Parameter | Acceptance Criteria | Method |

| Purity | > 98% | HPLC (254 nm) |

| Identity | [M+H]+ match | LC-MS (ESI) |

| Solubility | > 10 mM in DMSO | Visual/Nephelometry |

| Stability | < 5% degradation (24h) | PBS Buffer Stability Test |

Bioassay Application: DHODH Inhibition

Quinoline-4-carboxylic acids are known inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[2]

Assay Protocol

-

Enzyme Prep: Recombinant human DHODH (N-terminal truncated).

-

Substrates: Dihydroorotate (DHO) and Decylubiquinone (

). -

Chromogen: DCIP (2,6-dichlorophenolindophenol).

-

Reaction:

-

Mix Assay Buffer (50 mM Tris, pH 8.0, 0.1% Triton X-100), DHODH, and Test Compound (dissolved in DMSO).

-

Incubate 15 min at 37°C.

-

Initiate reaction by adding DHO,

, and DCIP. -

Readout: Monitor decrease in absorbance at 600 nm (reduction of DCIP) for 20 minutes.

-

Mechanism of Action Diagram (DOT)

References

-

Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Wipf, P., et al.[3][4] (2009).[3][5] Organic & Biomolecular Chemistry.

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Baragaña, B., et al. (2016).[6] Journal of Medicinal Chemistry.

-

Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Kumar, S., et al.[1] (2017).[7] BMC Chemistry.

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (2025).[2][6][8][9][10]

-

Use of (+)mefloquine for the treatment of malaria. U.S. Patent 6,664,397. [11]

Sources

- 1. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US6664397B1 - Use of (+)mefloquine for the treatment of malaria - Google Patents [patents.google.com]

Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Testing of 8-(Trifluoromethyl)quinoline-4-carboxylic acid

Introduction: Contextualizing the Investigation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a vast array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this class, quinoline-4-carboxylic acids represent a particularly promising group, with a structure that is amenable to chemical modifications for fine-tuning biological effects.[1][3]

This guide focuses on 8-(Trifluoromethyl)quinoline-4-carboxylic acid , a derivative featuring a trifluoromethyl (CF₃) group. The inclusion of fluorine-containing moieties like CF₃ is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[4] Before any therapeutic potential can be realized, a rigorous evaluation of the compound's effect on cell viability and its potential for inducing cell death is paramount.

In vitro cytotoxicity testing is an indispensable first step in the drug discovery pipeline.[5][6] It provides critical data on a compound's potency, cellular mechanism of action, and potential for off-target toxicity. This document provides a comprehensive framework and detailed protocols for assessing the cytotoxic profile of this compound, designed for researchers, scientists, and drug development professionals. Our approach is built on a multi-assay strategy to yield a holistic understanding of the compound's biological impact.

Foundational Strategy: Selecting the Appropriate Cellular and Assay Systems

The quality and relevance of cytotoxicity data are fundamentally dependent on the selection of appropriate biological models and analytical methods. A thoughtfully designed experimental strategy will not only quantify cytotoxicity but also provide initial insights into the mechanism of cell death.

Rationale for Cell Line Selection

No single cell line can represent the complexity of human physiology.[7] Therefore, the selection should be guided by the research objective.[8][9] For a primary cytotoxicity screen of a novel quinoline derivative, we recommend a panel-based approach:

-

Cancer Cell Lines: Quinoline derivatives have shown significant anticancer potential.[10][11] We recommend selecting cell lines from tissues where quinolines have previously shown activity, such as:

-

Non-Cancerous "Normal" Cell Line: To assess the compound's selectivity and potential for general toxicity, it is crucial to include a non-malignant cell line.[6][7]

A Multi-Pronged Assay Approach

To build a comprehensive cytotoxicity profile, we will employ a suite of assays that interrogate different cellular functions. This approach allows for the distinction between different modes of cell death (e.g., apoptosis vs. necrosis).

-

Metabolic Viability Assessment (MTT Assay): This serves as the primary screening tool to measure the overall impact on cell health. It quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[13]

-

Membrane Integrity Assessment (LDH Assay): This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[5][14] It is a hallmark of necrosis but can also occur during late-stage apoptosis.[5]

-

Apoptosis Induction Assessment (Caspase-3/7 Assay): This assay specifically measures the activity of caspase-3 and caspase-7, the key "executioner" enzymes in the apoptotic pathway.[15][16][17] A positive result is a strong indicator of programmed cell death.[18]

Comprehensive Experimental Workflow

The overall process, from initial cell culture to final data analysis, follows a structured path. This workflow ensures reproducibility and logical progression through the different stages of cytotoxicity assessment.

Caption: High-level workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening. It is imperative to include proper controls in every experiment:

-

Untreated Control: Cells cultured in medium only. Represents 100% viability or baseline LDH/caspase activity.

-

Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO). This ensures the solvent itself is not causing cytotoxicity.

-

Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to validate assay performance.

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTT reagent (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom tissue culture plates

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[20]

-

Incubation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[19]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: LDH Cytotoxicity Assay

Principle: This assay quantifies the activity of LDH, a cytosolic enzyme released into the supernatant from cells with compromised plasma membranes.[19][21] The LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt to a colored formazan product.[22] The intensity of the color is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[5]

Materials:

-

Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)

-

Lysis Buffer (e.g., 10X Triton™ X-100, provided in most kits)

-

96-well flat-bottom tissue culture plates

-

Microplate reader (absorbance at ~490 nm)

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described for the MTT assay (Steps 1 & 2). Crucially, you must also prepare controls for:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells treated with lysis buffer 30 minutes before the assay endpoint.

-

-

Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

-

Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.

-